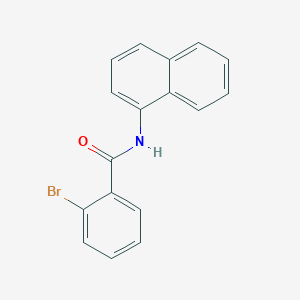
Benzamide, N-(1-naphthyl)-2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(1-naphtyl)-2-bromo- est un composé organique qui appartient à la classe des benzamides. Il est caractérisé par la présence d'un atome de brome à la deuxième position de la structure de la benzamide, avec un groupe naphtyle attaché à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la Benzamide, N-(1-naphtyl)-2-bromo- implique généralement la bromation de la N-(1-naphtyl)benzamide. La réaction peut être réalisée en utilisant du brome ou un agent bromant tel que le N-bromosuccinimide (NBS) en présence d'un solvant comme le chloroforme ou le tétrachlorure de carbone. La réaction est généralement conduite à température ambiante ou à des températures légèrement élevées pour assurer une bromation complète.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir la pureté souhaitée du composé.
Types de réactions:
Oxydation : Benzamide, N-(1-naphtyl)-2-bromo- peut subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.
Réduction : Les réactions de réduction peuvent convertir l'atome de brome en un atome d'hydrogène, conduisant à la formation de N-(1-naphtyl)benzamide.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes:
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH⁻) ou les amines peuvent être utilisés pour des réactions de substitution.
Principaux produits formés:
Oxydation : Dérivés oxydés du composé d'origine.
Réduction : N-(1-naphtyl)benzamide.
Substitution : Diverses benzamides substituées en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Benzamide, N-(1-naphtyl)-2-bromo- a plusieurs applications dans la recherche scientifique:
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la Benzamide, N-(1-naphtyl)-2-bromo- implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome peut participer à des liaisons halogènes, influençant l'affinité de liaison du composé aux protéines ou aux enzymes. Le groupe naphtyle améliore les interactions hydrophobes du composé, contribuant à son activité biologique globale. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Composés similaires:
N-(1-Naphtyl)benzamide : Manque l'atome de brome, ce qui entraîne une réactivité chimique et une activité biologique différentes.
N-(2-Naphtyl)benzamide : Le groupe naphtyle est attaché à une position différente, ce qui entraîne des variations de propriétés.
Benzamide, N-(1-naphtyl)-2-méthyl- : Contient un groupe méthyle au lieu d'un atome de brome, ce qui affecte son comportement chimique.
Unicité : Benzamide, N-(1-naphtyl)-2-bromo- est unique en raison de la présence de l'atome de brome, qui confère une réactivité distincte et un potentiel de liaison halogène. Cela en fait un composé précieux pour des applications spécifiques où de telles interactions sont cruciales.
Applications De Recherche Scientifique
Benzamide, N-(1-naphthyl)-2-bromo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, N-(1-naphthyl)-2-bromo- involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The naphthyl group enhances the compound’s hydrophobic interactions, contributing to its overall biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(1-Naphthyl)benzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
N-(2-Naphthyl)benzamide: The naphthyl group is attached at a different position, leading to variations in properties.
Benzamide, N-(1-naphthyl)-2-methyl-: Contains a methyl group instead of a bromine atom, affecting its chemical behavior.
Uniqueness: Benzamide, N-(1-naphthyl)-2-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where such interactions are crucial.
Propriétés
Formule moléculaire |
C17H12BrNO |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
2-bromo-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12BrNO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20) |
Clé InChI |
ULEKQHYKVSCTIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


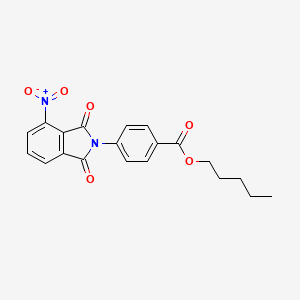
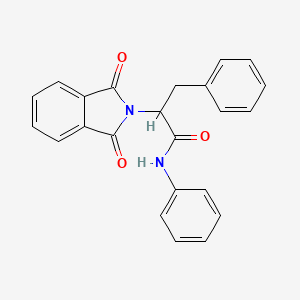
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
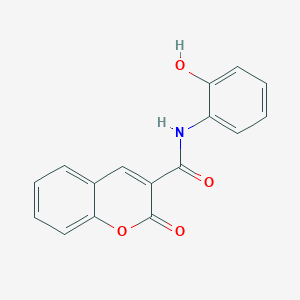


![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
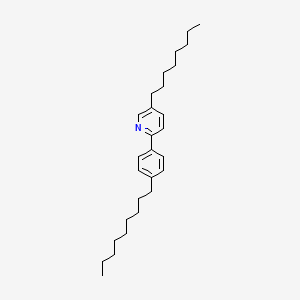
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
